![molecular formula C11H8FNO4S B2632841 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 299417-44-0](/img/structure/B2632841.png)
1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid
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Description
Molecular Structure Analysis
The molecular structure of “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid” is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The fluorophenyl substituents at certain positions of the pyrrolidine sulfonamides can influence the in vitro potency and ER profile .Scientific Research Applications
Inverse Agonist Development
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid derivatives have been explored for the development of selective, orally active RORγt inverse agonists. This research aims at achieving high selectivity against various nuclear receptors and is pivotal for developing treatments for autoimmune diseases. A specific derivative demonstrated promising pharmacokinetic properties and efficacy in biological models (Duan et al., 2019).
Polymer Synthesis
This compound has been studied in the synthesis of carboxylated poly(ether sulfone)s. These polymers are significant in various industrial applications due to their unique properties. The research focused on the copolymerization process, which is essential for developing new materials with specific characteristics (Weisse, Keul, & Höcker, 2001).
Caspase-3 Inhibitory Activity
Derivatives of 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid have been synthesized and identified as potent inhibitors of caspase-3. Caspase-3 is an important enzyme in the apoptosis process, and its inhibition can be crucial for cancer treatment and other diseases involving programmed cell death (Kravchenko et al., 2005).
Radiopharmaceutical Development
Research has involved the development of labeled compounds based on this chemical structure for potential use in radiopharmaceuticals. These compounds have been studied for their potential in treating conditions like rheumatoid arthritis (Latli et al., 2018).
Fuel Cell Applications
Derivatives of this compound have been used in synthesizing proton exchange membranes for fuel cells. These materials are crucial in advancing fuel cell technologies, which are essential for sustainable energy solutions (Kim, Robertson, & Guiver, 2008).
Synthesis of Sulfonamide Derivatives
The compound has also been utilized in the efficient synthesis of sulfonamide derivatives, important in various chemical and pharmaceutical applications. The research provides a clean and simple protocol for direct synthesis, enhancing the efficiency of chemical production (Janosik et al., 2006).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCBGYORMEFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid |
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